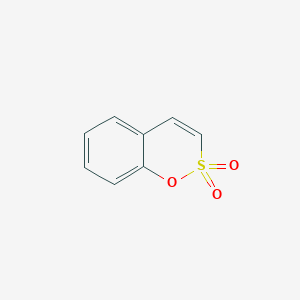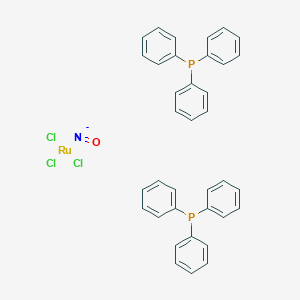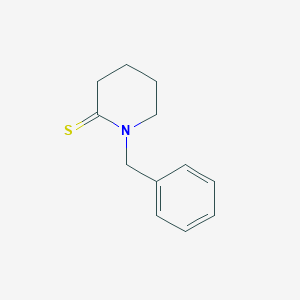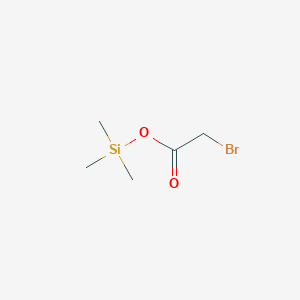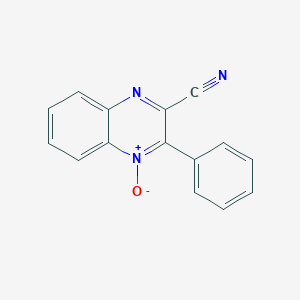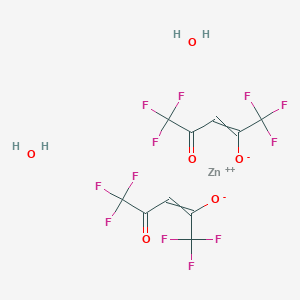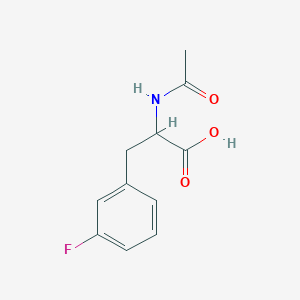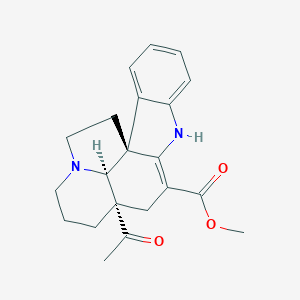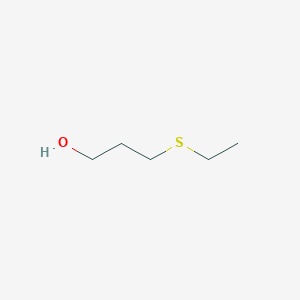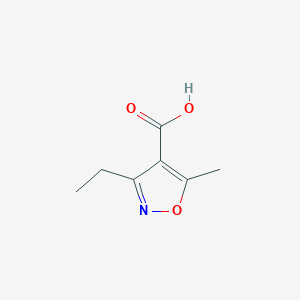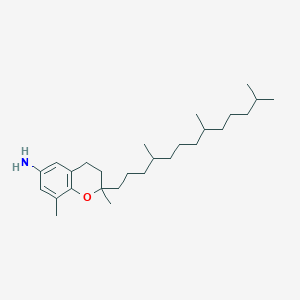
3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-amine, also known as tocopherol amine, is a synthetic compound derived from vitamin E. This compound has gained significant interest in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Tocopherol amine has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and cardiovascular diseases. Studies have shown that 3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-amine amine has antioxidant and anti-inflammatory properties, which may help reduce oxidative stress and inflammation, both of which are associated with the development of these diseases.
Mécanisme D'action
Tocopherol amine exerts its therapeutic effects by scavenging free radicals and reducing oxidative stress. It also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
Tocopherol amine has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce lipid peroxidation, increase glutathione levels, and improve mitochondrial function. It has also been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-amine amine in lab experiments is its stability, which allows for long-term storage and use. It is also relatively easy to synthesize, making it readily available for research. However, one limitation is the lack of studies on its toxicity and safety, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for research on 3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-amine amine. One area of interest is its potential use in cancer therapy, as studies have shown that it can inhibit tumor growth and induce apoptosis in cancer cells. Another area of research is its potential use in the treatment of neurodegenerative diseases, as it has been found to improve cognitive function and reduce neuroinflammation. Additionally, further studies on its safety and toxicity are needed to determine its potential for clinical use.
Conclusion:
In conclusion, 3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-amine amine is a synthetic compound derived from vitamin E that has gained significant interest in scientific research due to its potential therapeutic applications. It has antioxidant and anti-inflammatory properties, and has been studied for its potential use in cancer, neurodegenerative diseases, and cardiovascular diseases. While there are limitations to its use in lab experiments, further research is needed to determine its potential for clinical use.
Méthodes De Synthèse
Tocopherol amine is synthesized by reacting α-3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-amine with 1-bromo-4,8,12-trimethyltridecane and then reducing the resulting compound with lithium aluminum hydride. The final product is obtained after purification through column chromatography.
Propriétés
Numéro CAS |
18230-02-9 |
|---|---|
Nom du produit |
3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-amine |
Formule moléculaire |
C27H47NO |
Poids moléculaire |
401.7 g/mol |
Nom IUPAC |
2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-amine |
InChI |
InChI=1S/C27H47NO/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22H,7-17,28H2,1-6H3 |
Clé InChI |
VORNVULEBPTBJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)N |
SMILES canonique |
CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)N |
Synonymes |
delta-Toc-amine delta-tocopheramine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





